molecular formula C6H9NO3 B8750578 2-Acetamidobut-3-enoic acid

2-Acetamidobut-3-enoic acid

Cat. No. B8750578
M. Wt: 143.14 g/mol
InChI Key: NNVCNLNYKRVMQL-UHFFFAOYSA-N
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Patent
US05654301

Procedure details

Acetic anhydride (2.50 g, 24.50 mmol) was added slowly into a cooled (-10° C.) solution of vinyl glycine (2.20 g, 21.78 mmol) in AcOH (100 mL). The mixture was stirred at this temperature (30 min) and then at room temperature (3 h). The solution was concentrated repeatedly from H2O. The residue was dissolved in absolute EtOH (200 mL) and then decolorized (norit, 60° C.), and filtered. The filtrate was concentrated in vacuo, and the residue was triturated with Et2O to give 1.70 g (55%) of the desired product as a low melting yellow solid: 1H NMR (DMSO-d6) δ 1.87 (s, C(O)CH3), 4.75 (dd, J=6.2, 7.5 Hz, α-CH), 5.13-5.27 (m, CH=CH2), 5.84-5.96 (m, CH=CH2), 8.24 (d, J=7.5 Hz, NH).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)[CH3:2].[CH:8]([NH:10][CH2:11][C:12]([OH:14])=[O:13])=[CH2:9].CC(O)=[O:17]>>[C:8]([NH:10][CH:11]([CH:1]=[CH2:2])[C:12]([OH:14])=[O:13])(=[O:17])[CH3:9]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=C)NCC(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature (30 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(3 h)
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated repeatedly from H2O
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in absolute EtOH (200 mL)
CUSTOM
Type
CUSTOM
Details
(norit, 60° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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